Collman'S reagent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

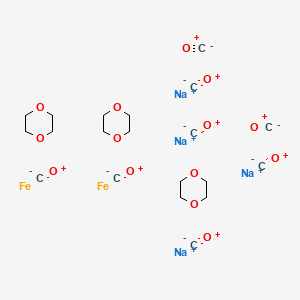

Collman’s reagent, also known as disodium tetracarbonylferrate, is an organometallic compound with the formula Na₂[Fe(CO)₄]. It is a colorless, oxygen-sensitive solid that is widely used in organic and organometallic chemistry. The reagent was first developed by James P. Collman in the 1970s and has since become a valuable tool for synthesizing aldehydes and ketones from alkyl halides .

Méthodes De Préparation

Collman’s reagent is typically prepared by reducing iron pentacarbonyl (Fe(CO)₅) with sodium amalgam or sodium naphthalene in tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds as follows :

[ \text{Fe(CO)}_5 + 2 \text{Na} \rightarrow \text{Na}_2[\text{Fe(CO)}_4] + \text{CO} ]

The resulting disodium tetracarbonylferrate is often isolated as a solvate with THF or DME, which binds to the sodium cations . Industrial production methods are similar but may involve more scalable reducing agents and solvents to accommodate larger batch sizes .

Analyse Des Réactions Chimiques

Collman’s reagent primarily undergoes nucleophilic substitution reactions with alkyl halides to form aldehydes and ketones. The general reaction mechanism involves the formation of an iron-alkyl intermediate, which is then hydrolyzed to yield the desired carbonyl compound :

[ \text{Na}_2[\text{Fe(CO)}_4] + \text{RBr} \rightarrow \text{Na}[\text{RFe(CO)}_4] + \text{NaBr} ] [ \text{Na}[\text{RFe(CO)}_4] + \text{HCl} \rightarrow \text{RCHO} + \text{Fe(CO)}_4 + \text{NaCl} ]

Common reagents used in these reactions include alkyl halides (e.g., alkyl bromides), triphenylphosphine (PPh₃), and acetic acid (CH₃COOH) . Major products formed from these reactions are aldehydes (RCHO) and ketones (RCOR’).

Applications De Recherche Scientifique

Collman’s reagent has a wide range of applications in scientific research, particularly in organic and organometallic chemistry. It is used to synthesize aldehydes and ketones from alkyl halides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals . Additionally, Collman’s reagent is employed in the preparation of bimetallic clusters and carbonyl complexes, which have applications in catalysis and materials science .

Mécanisme D'action

The mechanism of action of Collman’s reagent involves the nucleophilic attack of the disodium tetracarbonylferrate anion on an alkyl halide, forming an iron-alkyl intermediate. This intermediate is then hydrolyzed to produce the corresponding aldehyde or ketone . The molecular targets of Collman’s reagent are primarily alkyl halides, and the key pathway involved is the nucleophilic substitution reaction .

Comparaison Avec Des Composés Similaires

Collman’s reagent is unique in its ability to selectively convert alkyl halides to aldehydes and ketones under mild conditions. Similar compounds include Grignard reagents (RMgX) and organolithium reagents (RLi), which are also used for carbonyl compound synthesis but often require harsher conditions and can lead to over-reduction . Another related compound is disodium octacarbonylferrate (Na₂[Fe₂(CO)₈]), which is used in similar carbonylation reactions but has different reactivity and selectivity profiles .

Propriétés

IUPAC Name |

tetrasodium;carbon monoxide;1,4-dioxane;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQHSDPSRBMMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Fe2Na4O14+4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)